Dichlorobis[(1,2,3,3a,7a-η)-1H-inden-1-yl]zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. This compound is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Studied for its potential anticancer properties, as it can increase the penetration and accumulation of chemotherapy drugs in tumor tissues
Industry: Employed in the production of advanced materials, such as high-performance polymers and coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- typically involves the reaction of zirconium tetrachloride with indenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran). The reaction conditions usually require elevated temperatures and careful control of the stoichiometry to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The production is carried out in specialized reactors designed to handle organometallic compounds safely .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Wirkmechanismus
The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(1-neomenthylindenyl)-zirconium: Similar structure but with neomenthylindenyl ligands.
Bis(cyclopentadienyl)zirconium dichloride: Contains cyclopentadienyl ligands instead of indenyl ligands.
Zirconium bis(hexamethyldisilazide) dichloride: Features hexamethyldisilazide ligands
Uniqueness
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other zirconium compounds. This uniqueness makes it particularly valuable in catalytic applications and advanced material synthesis .
Eigenschaften
CAS-Nummer |
12148-49-1 |
---|---|
Molekularformel |
C18H14Cl2Zr |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Key on ui other cas no. |
12148-49-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.